4-((Chlorosulfonyl)methyl)benzoic acid 4-((Chlorosulfonyl)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 92614-57-8
VCID: VC5475270
InChI: InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
SMILES: C1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O
Molecular Formula: C8H7ClO4S
Molecular Weight: 234.65

4-((Chlorosulfonyl)methyl)benzoic acid

CAS No.: 92614-57-8

Cat. No.: VC5475270

Molecular Formula: C8H7ClO4S

Molecular Weight: 234.65

* For research use only. Not for human or veterinary use.

4-((Chlorosulfonyl)methyl)benzoic acid - 92614-57-8

Specification

CAS No. 92614-57-8
Molecular Formula C8H7ClO4S
Molecular Weight 234.65
IUPAC Name 4-(chlorosulfonylmethyl)benzoic acid
Standard InChI InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Standard InChI Key DAGYFDUEPISFBZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(Chlorosulfonyl)benzoic acid (IUPAC name: 4-(chlorosulfonyl)benzoic acid) is a monosubstituted benzoic acid featuring a chlorosulfonyl (-SO₂Cl) group at the para position relative to the carboxylic acid functionality. Its molecular formula is C₇H₅ClO₄S, with a molecular weight of 220.630 g/mol . The compound crystallizes as a white to off-white solid with a melting point of 230°C and a boiling point of 379.1±25.0°C at atmospheric pressure .

Table 1: Physicochemical Properties of 4-(Chlorosulfonyl)benzoic Acid

PropertyValueSource
Molecular Weight220.630 g/mol
Density1.6±0.1 g/cm³
Melting Point230°C
Boiling Point379.1±25.0°C (at 760 mmHg)
Flash Point183.1±23.2°C
Vapour Pressure0.0±0.9 mmHg (25°C)
LogP (Partition Coefficient)2.12

The compound’s structure enables dual reactivity: the carboxylic acid group participates in salt formation or esterification, while the chlorosulfonyl moiety serves as a leaving group in nucleophilic substitution reactions .

Synthesis and Manufacturing

Industrial Synthesis Pathways

A patented method for synthesizing structurally related chlorosulfonyl benzoic acids involves the high-pressure oxidation of 2-chloro-4-thiamphenicol toluene :

  • Reaction Setup:

    • 2-Chloro-4-thiamphenicol toluene, nitric acid, and a catalyst (e.g., V₂O₅) are loaded into a high-pressure autoclave.

    • Oxygen is introduced at pressures ranging from 0–3.0 MPa, and the mixture is heated to 140–200°C for 1 hour .

  • Oxidation and Workup:

    • After initial reaction, additional oxygen is supplied to maintain pressure, and stirring continues for 3–8 hours.

    • The crude product is treated with 20% NaOH to dissolve residual solids, followed by acidification to pH 2 to precipitate 4-(chlorosulfonyl)benzoic acid .

  • Purification:

    • Recrystallization using anhydrous methanol yields the final product with a purity >98% .

This method achieves yields of 65–85%, depending on reaction temperature and catalyst loading .

Applications in Chemical Industries

Herbicide Intermediate

4-(Chlorosulfonyl)benzoic acid is a key precursor in synthesizing 2-(2-chloro-4-methylsulfonylbenzoyl)hydroresorcinol, a potent cornfield herbicide . The chlorosulfonyl group facilitates sulfonamide bond formation with hydroresorcinol derivatives, enhancing herbicidal activity against broadleaf weeds .

Pharmaceutical Development

While not directly cited in the provided search results, structural analogs such as 4-(chlorosulfonyl)benzoic acid methyl ester (CAS 69812-51-7) are utilized in medicinal chemistry for:

  • Prodrug design: Esterification improves membrane permeability, enabling targeted delivery of benzoic acid-based therapeutics .

  • Protein-ligand interactions: Chlorosulfonyl groups enhance binding affinity to enzymatic active sites, as demonstrated in YTHDC1 inhibitor development .

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